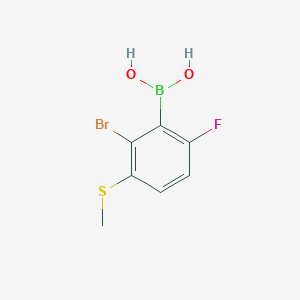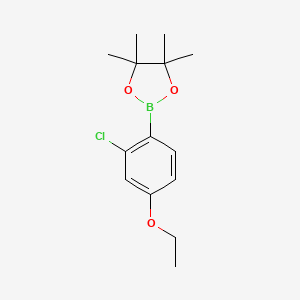
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid” is a boronic acid derivative . The pyridine ring is a common scaffold in many drugs, and the boronic acid group can participate in various coupling reactions to create complex molecules.
Synthesis Analysis
This compound can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of this compound is C7H9BBrNO4 . The InChI code is 1S/C7H9BBrNO4/c1-13-5-3-4 (8 (11)12)6 (9)7 (10-5)14-2/h3,11-12H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 344.01 g/mol . The storage temperature is 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid” is used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is widely applied in carbon–carbon bond forming processes. The organoboron reagents used in this process are stable, readily prepared, and environmentally benign .
Synthesis of Heterocyclic Compounds
This compound can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. The pyridine ring is a common scaffold in many drugs, and the boronic acid group can participate in various coupling reactions to create complex molecules.
Preparation of Benzopyranone Derivatives
“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid” is used in the preparation of benzopyranone derivatives . These derivatives act as positive GABAA receptor modulators .
Preparation of Pyrazine Derivatives
This compound is also used in the preparation of pyrazine derivatives . These derivatives are orally active corticotropin releasing factor-1 receptor antagonists .
Microwave-enhanced Synthesis of Trisubstituted Pyridazines
“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid” is used in the microwave-enhanced synthesis of trisubstituted pyridazines . This method provides a rapid and efficient way to synthesize these compounds .
Storage and Handling
Safety and Hazards
This compound is labeled with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
The future directions of this compound could involve its use as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. It could also be used in the development of new synthetic methods, such as the formal anti-Markovnikov hydromethylation of alkenes .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is likely related to its boronic acid group. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors that have diol groups . The bromo and methoxy groups on the pyridine ring may influence the compound’s reactivity.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Action Environment
The action, efficacy, and stability of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds . For instance, boronic acids are known to be more stable in acidic environments .
properties
IUPAC Name |
(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZDOBXDCNVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)







